methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Overview
Description
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzoate ester group and an oxadiazole ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Benzoate Ester: The oxadiazole intermediate is then coupled with methyl 4-bromobenzoate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Intermediates: The intermediates required for the synthesis, such as hydrazides and methyl 4-bromobenzoate, are produced in large quantities using optimized reaction conditions.
Automated Reaction Systems: The coupling reactions are carried out in automated reactors to ensure consistent product quality and yield.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities of the oxadiazole ring.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide, leveraging the bioactivity of the oxadiazole moiety.
Mechanism of Action
The mechanism of action of methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Pathways Involved: The pathways affected by the compound include oxidative stress pathways, signal transduction pathways, and metabolic pathways, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-triazol-5-yl]benzoate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and applications.
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzoate: The presence of a thiadiazole ring introduces sulfur, which can alter the compound’s reactivity and bioactivity.
Uniqueness
Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to the specific combination of the oxadiazole ring and the benzoate ester group. This combination imparts distinct electronic properties and biological activities, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-22-14-9-8-13(10-15(14)23-2)16-19-17(25-20-16)11-4-6-12(7-5-11)18(21)24-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTJWJPAUVLOHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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